[1-(Oxetan-3-yl)piperidin-4-yl]methanamine
Description
Structural Significance and Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of pharmaceutical science, with a vast majority of drugs containing at least one heterocyclic ring. Saturated heterocycles, in particular, have become increasingly important as they offer greater three-dimensionality compared to their aromatic counterparts. bohrium.comresearchgate.net This three-dimensional character is crucial for specific and effective interactions with biological targets.
The structure of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine is a prime example of this design philosophy. It features:
An oxetane (B1205548) ring : A four-membered saturated heterocycle containing one oxygen atom.
A piperidine (B6355638) ring : A six-membered saturated heterocycle containing one nitrogen atom.
A methanamine linker : A short carbon chain with a primary amine, connecting the two ring systems.
The linkage of the oxetane ring to the piperidine nitrogen and the placement of the methanamine group at the 4-position of the piperidine ring create a specific spatial arrangement of functional groups. This defined geometry is significant for molecular recognition by proteins and enzymes. The presence of both a basic nitrogen in the piperidine ring and a primary amine, along with the polar oxygen atom in the oxetane ring, provides multiple points for hydrogen bonding and other non-covalent interactions, which are critical for biological activity.
Within the broader context of heterocyclic chemistry, this compound is part of a trend moving towards more complex, non-flat molecules that can offer improved drug-like properties. bohrium.comfrontiersin.org The combination of a strained four-membered ring (oxetane) with a stable six-membered ring (piperidine) results in a scaffold with a unique conformational profile.
Strategic Importance of Oxetane and Piperidine Motifs in Molecular Design
The individual components of this compound, the oxetane and piperidine motifs, are of immense strategic importance in modern molecular design, especially in the field of medicinal chemistry.
The Oxetane Motif:
The oxetane ring, once considered a synthetic curiosity, has emerged as a valuable component in drug discovery. nih.gov Its incorporation into a molecule can significantly enhance its physicochemical properties. acs.orgacs.orgresearchgate.net Key advantages of the oxetane motif include:
Improved Solubility: The polar nature of the oxetane ring often leads to an increase in aqueous solubility, a critical factor for drug absorption and distribution. researchgate.netnih.gov
Metabolic Stability: Oxetanes can serve as metabolically stable bioisosteres for more labile groups like gem-dimethyl or carbonyl functionalities. acs.orgresearchgate.net This can lead to improved pharmacokinetic profiles.
Modulation of Lipophilicity: The introduction of an oxetane can reduce a compound's lipophilicity (LogP), which is often desirable for improving its drug-like properties.
Basicity Attenuation: When placed near a nitrogen atom, the electron-withdrawing nature of the oxetane can reduce the basicity (pKa) of the amine, which can be beneficial for optimizing a drug's properties. acs.org
| Property | Impact of Oxetane Motif | Reference |
|---|---|---|
| Aqueous Solubility | Generally Increased | researchgate.netnih.gov |
| Metabolic Stability | Often Improved | acs.orgresearchgate.net |
| Lipophilicity (LogP) | Typically Lowered | |
| Molecular Shape | Increased Three-Dimensionality | nih.govacs.org |
| Basicity of Proximal Amines | Reduced | acs.org |
The Piperidine Motif:
The piperidine ring is one of the most prevalent heterocyclic scaffolds found in approved drugs. researchgate.netarizona.edu Its widespread use is due to its versatility and favorable properties:
Proven Scaffold: A vast number of biologically active compounds across numerous therapeutic areas contain a piperidine ring, demonstrating its utility as a privileged scaffold. arizona.edu
Synthetic Accessibility: A wide range of synthetic methods are available for the preparation and functionalization of piperidine rings, making them readily accessible building blocks. mdpi.com
Physicochemical Properties: The piperidine ring can improve a molecule's physicochemical properties, such as solubility and membrane permeability. thieme-connect.comthieme-connect.com
Structural Versatility: The chair-like conformation of the piperidine ring allows for the precise positioning of substituents in axial or equatorial positions, enabling fine-tuning of a compound's interaction with its biological target.
Pharmacokinetic Profile: The incorporation of a piperidine scaffold can lead to improved pharmacokinetic properties. thieme-connect.comthieme-connect.com
| Feature | Significance of Piperidine Motif | Reference |
|---|---|---|
| Prevalence | One of the most common heterocycles in FDA-approved drugs | researchgate.netarizona.edu |
| Synthetic Utility | Readily accessible and functionalizable | mdpi.com |
| Biological Activity | Core of many CNS modulators, antihistamines, and analgesics | arizona.edu |
| Property Modulation | Can enhance physicochemical and pharmacokinetic properties | thieme-connect.comthieme-connect.com |
Historical Development and Emerging Trends in Oxetane-Piperidine Scaffolds
The deliberate combination of oxetane and piperidine rings is a relatively recent development in the broader history of heterocyclic chemistry. The first synthesis of an oxetane dates back to the early 20th century, but for a long time, they were considered too unstable for widespread use. It wasn't until the early 2000s that pioneering work demonstrated their value as bioisosteres, leading to an "oxetane rush" in medicinal chemistry. nih.govresearchgate.net
The historical development of piperidine in drug discovery is much more extensive, with its presence in natural products and early synthetic drugs. However, the initial focus was often on simpler, less substituted piperidine derivatives.
The merging of these two scaffolds represents a more contemporary trend focused on creating novel, sp³-rich structures. Early work on oxetane-piperidine scaffolds often involved their synthesis as part of larger, more complex molecules. More recently, there has been a focus on developing efficient and scalable synthetic routes to these combined scaffolds as versatile building blocks. dntb.gov.ua
Emerging Trends:
Novel Synthetic Methodologies: There is ongoing research into new catalytic methods, such as gold-catalyzed cyclizations, to synthesize densely functionalized oxetane-piperidine scaffolds. dntb.gov.ua This allows for greater diversity and complexity in the resulting molecules.
Spirocyclic Systems: An emerging area of interest is the synthesis of spirocyclic systems where the oxetane and piperidine rings share a common atom. nih.gov These rigid structures can provide a unique conformational constraint that is beneficial for target binding.
Application in Diverse Therapeutic Areas: Oxetane-piperidine scaffolds are being explored in a wide range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases. nih.gov
Late-Stage Functionalization: The development of methods for the late-stage introduction of oxetane-piperidine motifs into existing drug candidates is a growing trend. This allows for the rapid optimization of a compound's properties without the need for a complete redesign of the synthetic route.
The continued exploration of oxetane-piperidine scaffolds is driven by the ongoing need for novel chemical matter in drug discovery. The unique combination of properties offered by these scaffolds ensures that they will remain an important area of research for the foreseeable future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(oxetan-3-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-5-8-1-3-11(4-2-8)9-6-12-7-9/h8-9H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZLTNAJGHPXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296567 | |
| Record name | 1-(3-Oxetanyl)-4-piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349717-14-1 | |
| Record name | 1-(3-Oxetanyl)-4-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349717-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Oxetanyl)-4-piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Oxetan 3 Yl Piperidin 4 Yl Methanamine and Analogues
Synthesis of the Oxetane (B1205548) Ring System
Intramolecular Cyclization Strategies for Oxetane Ring Formation
Intramolecular cyclization, particularly through Williamson ether synthesis, remains one of the most fundamental and widely employed methods for constructing the oxetane ring. acs.orgwikipedia.org This approach involves a base-mediated nucleophilic substitution between an alcohol and a leaving group positioned in a 1,3-relationship on an acyclic precursor. acs.org The kinetic viability of the 4-exo-tet cyclization can be challenging due to inherent ring strain, often requiring strong bases and good leaving groups to achieve acceptable yields. acs.orgmdma.ch
Key strategies for intramolecular cyclization include:
Williamson Etherification of 1,3-Diols: This classic approach involves the selective activation of one hydroxyl group in a 1,3-diol as a leaving group (e.g., tosylate or mesylate), followed by intramolecular displacement by the remaining alkoxide. acs.org Nelson and co-workers demonstrated a stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols, showcasing the power of this method for controlling stereochemistry. acs.org
Cyclization via Epoxide Ring Opening: An alternative strategy involves the intramolecular ring-opening of an epoxide by a tethered nucleophile. For instance, the treatment of allyl glycidyl (B131873) ethers with a strong base can lead to the formation of vinyl oxetanes. acs.org
Oxidative Cyclization: Fan and co-workers reported an oxidative cyclization of malonate Michael adducts with chalcones, where the use of iodosobenzene (B1197198) (PhIO) and tetrabutylammonium (B224687) iodide (Bu4NI) in the presence of water selectively yielded oxetane derivatives. acs.org
Table 1: Examples of Intramolecular Cyclization for Oxetane Synthesis
| Starting Material | Reagents and Conditions | Product Type | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 1,3-Diol | 1. TsCl, Base; 2. NaH, THF | Substituted Oxetane | Good | acs.org |
| Allyl Glycidyl Ether | sBuLi, THF/HMPA, -78 °C | Vinyl Oxetane | Varies | acs.org |
| Malonate Michael Adduct | PhIO, Bu4NI, H2O | Functionalized Oxetane | Good | acs.org |
Ring Expansion Approaches from Epoxide Precursors
Ring expansion of readily available epoxides offers a powerful alternative for the synthesis of oxetanes. beilstein-journals.org This strategy leverages the release of ring strain in the three-membered ring to drive the formation of the four-membered ether. A common approach is a variation of the Williamson etherification where an epoxide is opened by a nucleophile that also carries a leaving group. acs.orgdigitellinc.com
For example, Servrin and Krief reported the opening of epoxides with a selenomethyllithium reagent. The resulting hydroxyselenide intermediate can be converted to a halide, which then undergoes base-mediated cyclization to afford the oxetane. acs.orgillinois.edu
A particularly notable method is the Corey-Chaykovsky reaction, where sulfur ylides are used to expand the epoxide ring. Shibasaki and co-workers developed an enantioselective synthesis of 2,2-disubstituted oxetanes using a chiral catalyst in a one-pot epoxidation/ring expansion sequence. acs.orgillinois.edu This method provides access to chiral oxetanes in good to excellent yields and high enantiomeric excess. acs.org
Table 2: Ring Expansion of Chiral Epoxides with Dimethylsulfoxonium Methylide
| R Group of Epoxide | Conditions | Yield (%) | Enantiomeric Excess (%) | Reference(s) |
|---|---|---|---|---|
| C6H5 | NaH, DMSO, 70 °C | 85 | >98 | acs.org |
| n-hexyl | t-BuOK, t-BuOH, 80 °C | 91 | >98 | acs.org |
| CH2OCH2Ph | t-BuOK, t-BuOH, 80 °C | 80 | >98 | acs.org |
Multicomponent Reaction Methodologies for Oxetane Incorporation
Multicomponent reactions (MCRs) provide an efficient means to construct complex molecules in a single step. For oxetane synthesis, the Paternò–Büchi reaction is the most prominent example. nih.govslideshare.net This photochemical [2+2] cycloaddition occurs between a carbonyl compound and an alkene, directly yielding an oxetane ring. nih.govbohrium.com The reaction proceeds via the photoexcited state of the carbonyl compound and can involve either a singlet or triplet state, leading to different mechanistic pathways and stereochemical outcomes. nih.govrsc.org
The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by several factors, including the nature of the carbonyl compound and the alkene, the solvent, and the temperature. slideshare.net The reaction has been successfully applied to a wide range of substrates, including electron-rich alkenes like enol ethers and enamines. nih.gov
Recent advancements have focused on developing visible-light-mediated Paternò–Büchi reactions, which offer a safer and more scalable alternative to traditional UV-light-induced methods. bohrium.com These methods often rely on triplet energy transfer from a photocatalyst to the carbonyl substrate. bohrium.com
Stereoselective Synthetic Pathways for Oxetane Derivatives
The development of stereoselective methods for oxetane synthesis is crucial for their application in medicinal chemistry. Asymmetric synthesis of chiral oxetanes can be achieved through various strategies.
One approach involves the use of chiral starting materials derived from the chiral pool. For example, enantiopure 1,3-diols can be converted to chiral oxetanes with retention of stereochemistry through a double inversion process. acs.org Another strategy employs chiral auxiliaries to control the stereochemical outcome of the cyclization reaction.
Catalytic asymmetric reactions have also emerged as powerful tools for the enantioselective synthesis of oxetanes. As mentioned previously, Shibasaki's work on the asymmetric Corey-Chaykovsky epoxidation followed by ring expansion is a prime example. acs.orgillinois.edu Furthermore, enantioselective reduction of β-halo ketones followed by Williamson ether cyclization has been shown to produce enantioenriched 2-aryl-substituted oxetanes. acs.org
Functionalization Strategies for Pre-formed Oxetane Rings
The derivatization of pre-formed oxetane rings is a versatile strategy for accessing a wide range of analogues. This approach is particularly useful when key oxetane building blocks are commercially available or readily synthesized. Functionalization can occur at various positions of the oxetane ring, depending on the starting material and the desired product.
For instance, 3-(tosyloxy)oxetane can serve as an electrophile for N-alkylation reactions with various nucleophiles, including N-heterocycles. acs.org The reaction proceeds via an SN2 mechanism, allowing for the introduction of diverse substituents at the 3-position while maintaining the integrity of the oxetane ring. acs.org Similarly, oxetane-3-methanol can be oxidized to the corresponding aldehyde, which can then undergo further transformations. acs.org
Use of Oxetan-3-one and 3-Amino-oxetane Building Blocks
Oxetan-3-one and 3-amino-oxetane are exceptionally valuable and versatile building blocks in medicinal chemistry for the synthesis of 3-substituted oxetane derivatives. acs.orgresearchgate.net The commercial availability of these reagents has significantly accelerated the exploration of oxetane-containing compounds in drug discovery. acs.org
Oxetan-3-one is a key precursor for a multitude of synthetic transformations. Its ketone functionality allows for a wide range of reactions, including:
Reductive Amination: This is one of the most powerful methods for introducing amine-containing substituents at the 3-position. The reaction of oxetan-3-one with a primary or secondary amine, in the presence of a reducing agent, directly yields the corresponding 3-amino-oxetane derivative. acs.orgnih.gov This strategy is highly relevant for the synthesis of the title compound, [1-(Oxetan-3-yl)piperidin-4-yl]methanamine, by reacting oxetan-3-one with (piperidin-4-yl)methanamine. The incorporation of an N-oxetan-3-yl group via this method has been shown to significantly improve metabolic stability in drug candidates. acs.org
Grignard and Organolithium Additions: The addition of organometallic reagents to the carbonyl group of oxetan-3-one provides access to 3-substituted-3-hydroxyoxetanes. nih.gov
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the introduction of carbon-carbon double bonds at the 3-position. mdpi.com
3-Amino-oxetane serves as a valuable nucleophile. It can be readily N-alkylated or N-acylated to introduce a variety of substituents. Dowling et al. at AstraZeneca demonstrated that the incorporation of a 3-aminooxetane motif can lead to favorable physicochemical properties, such as reduced lipophilicity (logD) and plasma protein binding, as well as increased metabolic stability. acs.org
The strategic use of these building blocks provides a convergent and efficient approach to complex oxetane-containing molecules like this compound and its analogues.
Synthesis of the Piperidine (B6355638) Ring System
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Its synthesis has been a subject of intense research, leading to the development of diverse and sophisticated methodologies. This section details several advanced strategies for constructing the piperidine ring, with relevance to the synthesis of complex structures like this compound.
Reductive Amination Protocols for Piperidine Formation
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is subsequently reduced to the corresponding amine. pearson.comyoutube.commasterorganicchemistry.com This method is particularly powerful for constructing the piperidine ring through a double reductive amination (DRA) process, which utilizes a dicarbonyl compound and an amine source. chim.it
The DRA of dicarbonyl compounds provides a direct and efficient route to the piperidine skeleton. chim.it The versatility of this method is enhanced by the wide availability of various amines and the potential to use sugar-derived dicarbonyl substrates, which allows for the introduction of desired stereochemistry. chim.it A key step in this process is the intramolecular cyclization driven by the formation of two imine (or enamine) intermediates, which are then reduced. nih.govbeilstein-journals.org
Common reducing agents employed in reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective as it is mild enough to selectively reduce iminium ions in the presence of unreacted aldehydes or ketones. masterorganicchemistry.com The reaction is often performed as a one-pot procedure, enhancing its efficiency. youtube.comchim.it For instance, the synthesis of polyhydroxypiperidines, which are iminosugar analogues, frequently relies on the DRA of sugar-derived dialdehydes or ketoaldehydes with an amine source like ammonia (B1221849) or benzylamine. chim.it
A notable example is the synthesis of 1-Deoxynojirimycin (DNJ) analogues, where a 5-keto-D-glucose derivative reacts with an amine and NaBH₃CN. chim.it This cyclization step creates a new stereocenter, and the stereoselectivity can be controlled by the reaction conditions. chim.it Similarly, the synthesis of isofagomine was first achieved using a DRA reaction between a pentadialdose and ammonia, with hydrogen gas as the reductant. chim.it
Iron-catalyzed reductive amination of ω-amino fatty acids also provides a pathway to piperidines, where phenylsilane (B129415) acts as a key reagent promoting imine formation, cyclization, and reduction of the piperidinone intermediate. nih.gov
Intramolecular Cyclization Reactions in Piperidine Synthesis
Intramolecular cyclization represents a major strategy for piperidine ring formation, where a linear precursor containing a nitrogen atom and a reactive moiety undergoes ring closure. nih.govresearchgate.net These reactions can form either a new C-N bond or a new C-C bond to complete the heterocyclic system. nih.gov
Several distinct approaches fall under this category:
Aza-Michael Reactions: The intramolecular aza-Michael reaction involves the addition of an amine to an α,β-unsaturated carbonyl system within the same molecule. Organocatalytic, enantioselective versions of this reaction have been developed to produce enantiomerically enriched substituted piperidines. nih.govrsc.org
Radical Cyclizations: Radical-mediated amine cyclization offers another route. For instance, a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes. nih.gov Another method involves a radical cyclization of 1,6-enynes initiated by borane (B79455) addition. nih.gov
Reductive Hydroamination/Cyclization: This cascade reaction can be initiated on alkyne-containing substrates. Acid-mediated functionalization of the alkyne leads to an enamine, which generates an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov
Cyclization of Amides: Amides bearing an alkene group can undergo intramolecular cyclization via hydride transfer. This method is efficient for forming piperidines with tertiary amino groups. nih.gov
Oxidative Amination: Non-activated alkenes can be cyclized through oxidative amination. Gold(I) complexes can catalyze the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing a new substituent. nih.gov
Anhydrobase-Mediated Cyclization: 4-Alkylpyridines with nucleophilic side chains can be converted into anhydrobase intermediates. Subsequent intramolecular aldol-like condensations, followed by in situ hydrogenation, yield 4-substituted piperidines. acs.org
These methods provide a diverse toolkit for accessing piperidines with various substitution patterns, often with a high degree of stereocontrol. nih.govresearchgate.net
Hydrogenation of Pyridine (B92270) Derivatives for Piperidine Access
The catalytic hydrogenation of readily available pyridine precursors is a fundamental and widely used industrial method for synthesizing piperidines. nih.govresearchgate.net This approach involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine. The reactions often require transition metal catalysts and can be performed under thermal or electrochemical conditions. nih.govnih.gov
A variety of heterogeneous catalysts have been developed for this transformation, including those based on cobalt, ruthenium, rhodium, and palladium. nih.govrsc.org For example, a heterogeneous cobalt catalyst supported on titanium nanoparticles has been shown to hydrogenate pyridine derivatives effectively in water, avoiding the need for acidic conditions. nih.gov Similarly, palladium on carbon (Pd/C) is a common catalyst, and its chemoselectivity can be tuned. In the hydrogenation of pyridinecarbonitriles, adjusting the amount of an acidic additive like H₂SO₄ can selectively yield either the (aminomethyl)pyridine (nitrile reduction only) or the fully saturated (aminomethyl)piperidine. rsc.org
While thermal hydrogenation often requires high temperatures and pressures, electrocatalytic hydrogenation has emerged as a milder alternative. researchgate.netnih.gov Using a membrane electrode assembly, pyridines can be hydrogenated at ambient temperature and pressure. A carbon-supported rhodium catalyst has demonstrated high current efficiency and yield in the electrochemical conversion of pyridine to piperidine. nih.gov
The hydrogenation can also be stereoselective. Asymmetric hydrogenation of pyridinium (B92312) salts using an iridium(I) catalyst with a P,N-ligand has been reported to produce chiral piperidines. nih.gov Another innovative approach, termed asymmetric reductive transamination, uses a rhodium catalyst and a chiral amine to convert pyridinium salts into chiral piperidines without the need for a chiral catalyst or hydrogen gas. dicp.ac.cn
Stereoselective Approaches to Substituted Piperidines
Controlling stereochemistry is crucial in the synthesis of bioactive molecules. Consequently, numerous stereoselective methods for preparing chiral substituted piperidines have been developed. These strategies often rely on asymmetric catalysis, the use of chiral auxiliaries, or chemo-enzymatic processes. nih.govacs.org
Key stereoselective strategies include:
Chemo-Enzymatic Dearomatization: This approach combines chemical synthesis and biocatalysis. Activated pyridines are converted to N-substituted tetrahydropyridines, which then undergo a stereoselective one-pot cascade reaction involving an amine oxidase and an ene imine reductase to yield stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Rhodium-Catalyzed Asymmetric Carbometalation: A highly regio- and enantioselective Rh-catalyzed reductive Heck reaction between dihydropyridines and arylboronic acids can produce 3-substituted tetrahydropyridines. Subsequent hydrogenation provides access to a wide range of enantioenriched 3-substituted piperidines. acs.org
Chiral Auxiliary-Mediated Cyclization: Organometallic complexes can serve as powerful chiral auxiliaries. For example, an η4-dienetricarbonyliron complex attached to a 1,5-keto-aldehyde precursor exerts complete stereocontrol during a double reductive amination cascade, leading to a single diastereoisomer of the resulting 2-dienyl-substituted piperidine. rsc.org
Organocatalytic Intramolecular Reactions: Asymmetric intramolecular reactions, such as the aza-Michael reaction, can be catalyzed by chiral organocatalysts to achieve enantioselective desymmetrization, yielding enantiomerically enriched disubstituted piperidines. rsc.org
Hydrogenation of Substituted Pyridines: Asymmetric hydrogenation of pyridine derivatives using chiral catalysts, such as those based on rhodium or iridium, is a common strategy to introduce chirality during the formation of the piperidine ring. nih.govdicp.ac.cn
These methods provide powerful tools for accessing specific stereoisomers of substituted piperidines, which is essential for developing stereochemically pure pharmaceutical agents.
| Methodology | Key Reagents/Catalysts | Typical Product | Key Features | Reference |
|---|---|---|---|---|
| Chemo-Enzymatic Dearomatization | Amine Oxidase, Ene Imine Reductase | 3- and 3,4-Substituted Piperidines | High stereoselectivity under mild, benign conditions. | nih.gov |
| Asymmetric Reductive Heck Reaction | Rhodium Catalyst, Chiral Ligand, Arylboronic Acids | Enantioenriched 3-Substituted Piperidines | Broad functional group tolerance and high enantioselectivity. | acs.org |
| Chiral Auxiliary-Controlled DRA | η4-Dienetricarbonyliron Complex, NaBH(OAc)₃ | 2-Substituted Piperidines | Complete diastereoselectivity controlled by the bulky metal complex. | rsc.org |
| Organocatalytic Aza-Michael Reaction | Chiral Amine Catalyst (e.g., 9-amino-9-deoxy-epi-hydroquinine) | 2,5- and 2,6-Disubstituted Piperidines | Enantioselective desymmetrization of prochiral substrates. | rsc.org |
| Asymmetric Reductive Transamination | [RhCp*Cl₂]₂, Chiral Amine, Formic Acid | Chiral Piperidines | Transfers chirality from the amine to the piperidine ring. | dicp.ac.cn |
Functionalization and Derivatization of Piperidine Scaffolds
In addition to constructing the piperidine ring de novo, the direct functionalization of a pre-existing piperidine scaffold is a powerful strategy for diversification and late-stage modification of complex molecules. researchgate.netacs.org C-H functionalization, in particular, has emerged as an atom-economical approach to introduce new substituents directly onto the ring. nih.govnih.gov
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a versatile method for functionalizing piperidines. The site selectivity of these reactions (i.e., at the C2, C3, or C4 position) can be controlled by judiciously choosing the nitrogen protecting group and the specific rhodium catalyst. nih.govnih.gov
C2-Functionalization: C-H insertion at the C2 position can be achieved with N-Boc-piperidine using a Rh₂(R-TCPTAD)₄ catalyst or with N-brosyl-piperidine using a Rh₂(R-TPPTTL)₄ catalyst. nih.gov
C4-Functionalization: When N-α-oxoarylacetyl-piperidines are used as substrates in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst, functionalization occurs selectively at the C4 position. nih.govnih.gov
C3-Functionalization: Direct C-H functionalization at the C3 position is more challenging due to the deactivating inductive effect of the nitrogen atom. An indirect approach involves the asymmetric cyclopropanation of a tetrahydropyridine, followed by the reductive, stereoselective ring-opening of the resulting cyclopropane (B1198618) to yield the 3-substituted piperidine. nih.gov
Another robust platform for α-functionalization involves the selective formation of an endocyclic iminium ion from the N-alkyl piperidine, followed by the addition of various nucleophiles. This allows for α-alkylation, α-arylation, and other modifications. acs.org These derivatization techniques are invaluable for creating libraries of analogues for structure-activity relationship (SAR) studies. researchgate.net
| Target Position | N-Protecting Group | Rhodium Catalyst | Reference |
|---|---|---|---|
| C2 | Boc (tert-butoxycarbonyl) | Rh₂(R-TCPTAD)₄ | nih.govnih.gov |
| C2 | Bs (Brosyl) | Rh₂(R-TPPTTL)₄ | nih.gov |
| C4 | α-Oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | nih.govnih.gov |
| C3 | Indirect method via cyclopropanation of N-Boc-tetrahydropyridine | nih.gov |
Synthesis from Natural Amino Acid Precursors (e.g., L-Glutamic Acid)
Chiral natural products, such as amino acids, serve as excellent starting materials for the enantioselective synthesis of complex molecules, including substituted piperidines. L-glutamic acid, in particular, is a versatile precursor for accessing enantiomerically pure piperidine derivatives. researchgate.net
A multi-step synthesis starting from L-glutamic acid has been described to produce 3-(N-Boc-amino) piperidine derivatives. researchgate.net The general sequence involves several key transformations:
Esterification: Both carboxylic acid groups of L-glutamic acid are esterified, for example, using thionyl chloride in methanol, to yield the corresponding diester. researchgate.net
N-Protection: The amino group is protected, typically with a tert-butoxycarbonyl (Boc) group using (Boc)₂O. researchgate.net
Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄).
Activation: The diol is converted into a ditosylate by reaction with p-toluenesulfonyl chloride, activating the hydroxyl groups as good leaving groups. researchgate.net
Cyclization: The final piperidine ring is formed by reacting the ditosylate with a primary amine. The amine acts as a nucleophile, displacing both tosylate groups in a double nucleophilic substitution to form the six-membered ring. researchgate.net
| Step | Transformation | Key Reagents | Reference |
|---|---|---|---|
| 1 | Diesterification | SOCl₂, MeOH | researchgate.net |
| 2 | N-Boc Protection | (Boc)₂O, Et₃N, DMAP | researchgate.net |
| 3 | Diol Formation | NaBH₄ | researchgate.net |
| 4 | Ditosylation | TsCl, Et₃N, DMAP | researchgate.net |
| 5 | Cyclization with Amine | Primary Amine (e.g., R-NH₂) | researchgate.net |
Convergent and Divergent Synthetic Routes to the this compound Scaffold
The assembly of the this compound core can be approached through various strategic disconnections. These routes can be broadly categorized as convergent, where the oxetane and piperidine fragments are prepared separately and then joined, or divergent, where a pre-formed scaffold is modified. A key consideration in modern drug discovery is the ability to perform late-stage functionalization, allowing for the rapid generation of analogues from a common intermediate.
Late-stage functionalization (LSF) is a powerful strategy that enables the introduction of key structural motifs, such as oxetane or piperidine rings, at a late step in a synthetic sequence. This approach is highly valuable for rapidly building molecular diversity and expediting the optimization of drug candidates.
Introduction of the Oxetane Moiety: The oxetane ring, while beneficial for drug properties, can be challenging to synthesize. researchgate.net However, recent methodological advancements have enabled its installation onto complex molecules. One such strategy involves the C-H functionalization of native alcohols to form the oxetane ring directly on a complex substrate. acs.org This avoids the need for multi-step preparations of functionalized precursors. Another approach utilizes the rich chemistry of oxetan-3-one and its derivatives, which can serve as Michael acceptors or participate in coupling reactions, providing a versatile entry point for incorporating the oxetane fragment into advanced intermediates. researchgate.net These methods allow chemists to append the oxetane ring to a pre-existing complex piperidine-containing molecule, providing a divergent route to a variety of analogues.
Introduction of the Piperidine Moiety: The piperidine ring is a fundamental component of over 70 FDA-approved drugs. enamine.net Strategies for its late-stage introduction or modification are therefore highly sought after. A recently developed modular approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This two-step process allows for the selective functionalization of existing piperidine rings, enabling the efficient connection of different molecular fragments without the need for extensive use of protecting groups. news-medical.net Such methods could be employed to attach a piperidine fragment to a complex molecule already containing an oxetane, or to build the piperidine ring itself onto an advanced substrate through annulation strategies. nih.gov
A highly efficient and common convergent strategy for assembling the this compound scaffold is reductive amination. This reaction forms the crucial C-N bond between the piperidine nitrogen and the C3 position of the oxetane ring.
The primary approach involves the reaction of a suitable piperidine building block, such as tert-butyl (piperidin-4-ylmethyl)carbamate, with oxetan-3-one. The reaction proceeds via the formation of a transient hemiaminal intermediate, which then dehydrates to an enamine or iminium ion. This intermediate is then reduced in situ by a mild reducing agent to yield the desired tertiary amine product. The use of an amine protecting group, such as the tert-butoxycarbonyl (Boc) group, on the exocyclic aminomethyl function prevents side reactions and allows for selective N-alkylation of the piperidine ring. The final deprotection step then reveals the target primary amine.
Several reducing agents are suitable for this transformation, each with specific advantages regarding reactivity, selectivity, and reaction conditions.
| Reducing Agent | Abbreviation | Typical Reaction Conditions | Notes |
|---|---|---|---|
| Sodium triacetoxyborohydride | STAB | DCE or THF, room temperature, acidic catalyst (e.g., AcOH) | Mild and selective; tolerates a wide range of functional groups. Often the preferred reagent. |
| Sodium cyanoborohydride | NaBH3CN | MeOH or EtOH, pH control (3-6) | Effective but toxic (releases HCN under strong acid). Requires careful pH management. |
| Titanium(IV) isopropoxide with a hydride source | Ti(OiPr)4 / NaBH4 | DCM or THF, room temperature | Forms a titanium complex with the imine, which is then reduced. |
| Catalytic Hydrogenation | H2, Pd/C | MeOH or EtOH, H2 atmosphere (from balloon to high pressure) | "Green" conditions, but may be incompatible with other reducible functional groups (e.g., alkenes, benzyl (B1604629) groups). |
The success of a convergent synthesis relies on the efficient preparation of the constituent building blocks. For the synthesis of this compound, two key intermediates are required: a functionalized piperidine and a reactive oxetane derivative.
Piperidine Building Blocks: A crucial precursor is an orthogonally protected piperidin-4-ylmethanamine derivative. A particularly useful building block is tert-butyl (piperidin-4-ylmethyl)carbamate. nih.gov This intermediate can be synthesized in high yield from commercially available starting materials. A straightforward two-step procedure starting from isonipecotamide (B28982) has been reported. lookchem.comresearchgate.net This method provides the desired building block with orthogonal protection, allowing for selective manipulation of the piperidine nitrogen and the exocyclic primary amine. The piperidine moiety is a versatile scaffold, and numerous synthetic methods exist for creating substituted derivatives, including hydrogenation of pyridines and various cyclization strategies. nih.govrsc.org
| Key Intermediate | Typical Precursor(s) | Synthetic Method Highlight |
|---|---|---|
| tert-Butyl (piperidin-4-ylmethyl)carbamate | Isonipecotamide | Two-step procedure involving protection and reduction. lookchem.comresearchgate.net |
| Oxetan-3-one | Dihydroxyacetone dimer | Four-step synthesis involving intramolecular cyclization. acs.org |
| Oxetan-3-ylmethanamine | (Oxetan-3-yl)methanol | Conversion to a sulfonate ester followed by reaction with ammonia. google.com |
Chemical Transformations and Derivatization of 1 Oxetan 3 Yl Piperidin 4 Yl Methanamine Scaffolds
Reactivity of the Piperidine (B6355638) Amine Moiety
The primary aminomethyl group attached to the piperidine ring is a key site for nucleophilic reactions, allowing for the introduction of various substituents through alkylation, acylation, and other transformations.
The primary amine of the title compound serves as a potent nucleophile, readily participating in substitution reactions to form new carbon-nitrogen bonds. This reactivity is fundamental for elaborating the core scaffold.
N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination, in particular, is a widely used method for forming C-N bonds. This two-step, one-pot process involves the initial formation of an imine, which is then reduced using agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to yield the corresponding secondary or tertiary amine. nih.gov
N-Arylation: Coupling with aryl halides or sulfonates, typically catalyzed by transition metals like palladium or copper (e.g., Buchwald-Hartwig amination), allows for the synthesis of N-aryl derivatives. These reactions expand the structural diversity by incorporating aromatic and heteroaromatic systems.
Interactive Table: Examples of Nucleophilic Substitution Reactions
| Reaction Type | Reagents | Expected Product Structure |
| Reductive Amination | R¹R²C=O, NaBH(OAc)₃ | R-CH₂-N(H)-C(H)R¹R² |
| N-Alkylation | R-X (Alkyl Halide), Base | R-CH₂-N(H)-R |
| Buchwald-Hartwig Amination | Ar-X (Aryl Halide), Pd catalyst, Base | R-CH₂-N(H)-Ar |
One of the most common transformations for primary amines is the formation of amides and sulfonamides. These reactions are typically robust and high-yielding.
Amidation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding amides. When using carboxylic acids, coupling agents are required to activate the acid. Common coupling systems include carbodiimides like DCC or EDC, often used with additives such as hydroxybenzotriazole (B1436442) (HOBt), or uronium-based reagents like HBTU. mdpi.com The use of carbonyldiimidazole (CDI) is another effective method for promoting amide bond formation. mdpi.com
Acylation: This involves the introduction of an acyl group, leading to the formation of amides. The reaction proceeds smoothly under mild conditions and is a cornerstone for building more complex molecules from the primary amine scaffold. researchgate.net
Sulfonamide Formation: Reacting the amine with sulfonyl chlorides in the presence of a base provides sulfonamides, which are important functional groups in medicinal chemistry.
Interactive Table: Common Amidation and Acylation Methods
| Reaction | Acylating Agent | Coupling/Activating Agent | Base (if needed) |
| Amidation | Carboxylic Acid (R-COOH) | HBTU / HOBt | DIPEA |
| Amidation | Carboxylic Acid (R-COOH) | CDI | None |
| Acylation | Acid Chloride (R-COCl) | None | Pyridine (B92270) or Triethylamine |
| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | None | Pyridine or Triethylamine |
The oxidation of primary amines can be complex, often leading to a mixture of products such as imines, oximes, or nitro compounds, and is generally less controlled than acylation or alkylation. Conversely, reduction reactions are more relevant to derivatives of the amine.
While the primary amine itself is in a reduced state, its derivatives can be readily reduced. For instance, amides formed from the primary amine can be reduced back to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This two-step process of acylation followed by reduction provides an alternative route to N-substituted alkylamines.
Reactivity of the Oxetane (B1205548) Ring System
The four-membered oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which is slightly less than that of epoxides but much greater than that of tetrahydrofuran (B95107). beilstein-journals.org This strain is the driving force for its characteristic ring-opening reactions.
The cleavage of the oxetane ring is a key reaction pathway, typically proceeding under acidic conditions or with potent nucleophiles. beilstein-journals.orgacs.org The 3-substituted pattern, as found in the title compound, generally confers greater stability compared to other substitution patterns. acs.orgnih.gov
Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, which activates the ring towards nucleophilic attack. researchgate.net The attack of a weak nucleophile (e.g., water, alcohols) then proceeds, typically at the more sterically accessible carbon atom. magtech.com.cn However, the regioselectivity can be influenced by electronic effects, and under certain acidic conditions, attack at the more substituted carbon can occur via a mechanism with partial carbocationic character. magtech.com.cn
Nucleophilic Ring-Opening: Strong nucleophiles, such as organolithium reagents, Grignard reagents, or mercaptides, can open the oxetane ring without the need for acid catalysis. researchgate.netyoutube.com These reactions are generally Sₙ2-type processes, with the nucleophile attacking one of the ring carbons adjacent to the oxygen, leading to the formation of a 1,3-disubstituted propane (B168953) derivative. researchgate.net The reaction's regioselectivity is primarily governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. magtech.com.cn
Despite its propensity for ring-opening under harsh acidic conditions, the oxetane moiety has been shown to be stable to a variety of other reaction conditions, including basic hydrolysis, catalytic hydrogenation (H₂/Pd), and treatment with NaBH₄. nih.govchemrxiv.org
In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties is known as bioisosteric replacement. cambridgemedchemconsulting.comnih.gov The oxetane ring has emerged as a valuable and modern bioisostere, particularly for gem-dimethyl and carbonyl groups. acs.orgnih.govnih.gov This strategy is employed to fine-tune the physicochemical properties of drug candidates to overcome liabilities related to metabolism, solubility, or lipophilicity. chem-space.com
Modulation of Physicochemical Properties: The introduction of an oxetane can significantly alter key drug-like properties. nih.gov
Solubility and Lipophilicity: As a small, polar motif, the oxetane ring can increase aqueous solubility and reduce lipophilicity (LogD) compared to its non-polar carbocyclic or alkyl counterparts. acs.orgacs.org For example, replacing a carbonyl with an oxetane in certain 4-substituted piperidines has been shown to lower the LogD. cambridgemedchemconsulting.com
Metabolic Stability: The oxetane group can block sites of metabolic oxidation, leading to improved metabolic stability and reduced clearance rates. acs.orgnih.gov
Basicity (pKa): The oxetane's oxygen atom exerts a powerful inductive electron-withdrawing effect. When placed alpha to an amine, it can significantly lower the amine's basicity (pKa). For instance, an oxetane placed on a piperazine (B1678402) ring was shown to reduce the pKa by approximately 2.7 units. nih.gov This can be advantageous for optimizing ligand-receptor interactions or improving cell permeability.
Three-Dimensionality: Incorporating the non-planar oxetane ring increases the sp³ character of a molecule, enhancing its three-dimensionality. This is a desirable feature in modern drug design, as "non-flat" molecules often exhibit higher target selectivity and better pharmacokinetic profiles. nih.gov
Interactive Table: Physicochemical Property Modulation by Oxetane Bioisosteres
| Property | Effect of Replacing Carbonyl/gem-Dimethyl with Oxetane | Rationale | Reference |
| Aqueous Solubility | Often Increased | Introduction of a polar ether oxygen and increased 3D character. | acs.orgnih.gov |
| Lipophilicity (LogD) | Often Decreased | The polar oxetane is less lipophilic than a non-polar alkyl group. | acs.orgcambridgemedchemconsulting.com |
| Metabolic Stability | Often Improved | Blocks metabolically labile sites from enzymatic oxidation (e.g., by CYP enzymes). | acs.orgnih.gov |
| Basicity (pKa) of Proximal Amines | Decreased | Inductive electron-withdrawing effect of the oxetane oxygen. | nih.gov |
Advanced Functionalization Strategies for Scaffold Diversification
The structural motif of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine serves as a valuable starting point for the exploration of novel chemical entities with potential therapeutic applications. Advanced functionalization strategies are pivotal in the diversification of this scaffold, enabling the systematic investigation of structure-property relationships and the generation of extensive chemical libraries for high-throughput screening.
Generation of Analogues for Structure-Property Relationship Studies
The systematic generation of analogues is a cornerstone of medicinal chemistry, facilitating a deep understanding of the relationship between a molecule's structure and its physicochemical and biological properties (Structure-Property Relationship, SPR). For the this compound scaffold, analogue generation can be strategically focused on its three key components: the oxetane ring, the piperidine core, and the aminomethyl side chain.
Modification of the Oxetane Moiety: The oxetane ring, while contributing to improved metabolic stability and aqueous solubility, can be replaced with other small, strained or non-strained heterocyclic systems to probe the impact on biological activity and pharmacokinetic profiles. For instance, substitution with cyclobutane, azetidine, or tetrahydrofuran rings can provide insights into the necessity of the oxygen atom and the ring strain for target engagement.
A hypothetical Structure-Property Relationship (SPR) study for a series of analogues of this compound targeting a generic kinase is presented in the table below. This illustrates how systematic structural modifications can be correlated with changes in inhibitory activity.
| Compound ID | R1 (Piperidine-N) | R2 (Aminomethyl-N) | Kinase Inhibition (IC50, nM) |
|---|---|---|---|
| Parent | Oxetan-3-yl | H | 500 |
| A-1 | Cyclobutyl | H | >1000 |
| A-2 | Azetidin-3-yl | H | 450 |
| B-1 | Oxetan-3-yl | Acetyl | 250 |
| B-2 | Oxetan-3-yl | Methylsulfonyl | 150 |
| B-3 | Oxetan-3-yl | (Phenyl)acetyl | 80 |
This is a hypothetical table for illustrative purposes.
Orthogonal Deprotection Strategies for Combinatorial Library Generation
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds, significantly accelerating the drug discovery process. Orthogonal deprotection strategies are fundamental to the successful generation of combinatorial libraries, as they allow for the selective removal of specific protecting groups in the presence of others that remain intact. This enables the sequential introduction of diverse chemical functionalities at different positions of a core scaffold.
For the this compound scaffold, a common strategy involves the use of two chemically distinct protecting groups for the piperidine nitrogen and the aminomethyl nitrogen. For instance, the piperidine nitrogen can be protected with a benzoyl (Bz) group, while the aminomethyl nitrogen is protected with a tert-butoxycarbonyl (Boc) group. These two groups exhibit orthogonal reactivity, allowing for their selective removal under different conditions.
The Boc group is labile to acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while the benzoyl group is stable under these conditions. Conversely, the benzoyl group can be cleaved under basic or reducing conditions, which would not affect the Boc group.
This orthogonality allows for a divergent synthetic approach to generate a library of analogues. Starting from the orthogonally protected scaffold, the Boc group can be removed, and the resulting free amine can be reacted with a library of carboxylic acids to generate a diverse set of amides. Subsequently, the benzoyl group can be removed from this set of compounds, and the now-free piperidine nitrogen can be reacted with another set of building blocks, such as aldehydes via reductive amination.
The following table outlines a typical orthogonal protection and deprotection sequence for the synthesis of a combinatorial library based on a piperidin-4-ylmethanamine scaffold.
| Step | Reaction | Protecting Group Removed | Conditions | Next Diversification Site |
|---|---|---|---|---|
| 1 | Boc Deprotection | tert-butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Aminomethyl Nitrogen |
| 2 | Benzoyl Deprotection | Benzoyl (Bz) | Sodium Hydroxide (NaOH) in Methanol/Water | Piperidine Nitrogen |
The application of such orthogonal strategies enables the efficient and systematic exploration of the chemical space around the this compound core, significantly enhancing the potential for discovering novel compounds with desired biological activities.
Computational Chemistry and Theoretical Investigations of 1 Oxetan 3 Yl Piperidin 4 Yl Methanamine
Conformational Analysis and Molecular Geometry
Conformational analysis of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine is critical to understanding its three-dimensional structure, which dictates its interaction with biological targets. The molecule's core is a piperidine (B6355638) ring, which predominantly adopts a stable chair conformation to minimize torsional and steric strain. The key variables in its geometry are the orientations of the substituents: the N-linked oxetanyl group and the C4-linked methanamine group.
The substituents on the piperidine ring can exist in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions, which are a source of steric strain. For the C4-methanamine group, the equatorial orientation is highly preferred, allowing the substituent to extend away from the bulk of the ring.
The conformational preference of the N-oxetanyl group is more complex. While steric factors are at play, the nitrogen atom's inversion barrier and the electronic influence of the oxetane (B1205548) ring also contribute. Computational energy calculations are typically employed to determine the most stable conformers. Proton NMR studies on analogous N-substituted piperidines have shown that substituents containing aromatic rings can sometimes favor an axial position. nih.gov Theoretical calculations would clarify the energetic landscape and the population of different conformational states for this specific compound.
Table 1: Calculated Geometric Parameters for Key Dihedral Angles
| Dihedral Angle | Predicted Value (Degrees) | Description |
|---|---|---|
| C2-N1-C6-C5 | 55.8° | Defines the chair conformation of the piperidine ring. |
| N1-C1'-C2'-O | -178.5° | Describes the orientation of the oxetane ring relative to the piperidine nitrogen. |
| C3-C4-C7-N2 | 65.2° | Shows the gauche conformation of the methanamine side chain relative to the piperidine ring. |
Note: Data is illustrative and based on typical findings from computational chemistry software.
Quantum Mechanical Studies and Electronic Properties
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These studies are essential for understanding the molecule's reactivity, stability, and intermolecular interaction potential.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is likely localized around the amine groups, which are the primary electron-donating centers. The LUMO may be distributed more broadly across the scaffold.
Another important property is the Molecular Electrostatic Potential (MEP), which maps the electron density onto the molecular surface. The MEP identifies regions that are electron-rich (negative potential, typically colored red), such as around the oxygen and nitrogen atoms, and regions that are electron-poor (positive potential, colored blue), usually near hydrogen atoms bonded to heteroatoms. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.
Table 2: Calculated Electronic Properties
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability, likely from nitrogen lone pairs. |
| LUMO Energy | 1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 8.3 eV | Suggests high kinetic stability and low chemical reactivity. nih.gov |
Note: Values are representative and derived from typical DFT calculations for similar molecules.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. For this compound, docking studies can elucidate how its structural and electronic features contribute to potential biological activity.
In a typical docking simulation, the protonated form of the molecule would be used, as the amine groups are likely to be positively charged at physiological pH. The key interaction points are predictable from its structure:
Hydrogen Bond Donors: The primary amine (-NH2) and the protonated piperidine nitrogen (-NH+) are potent hydrogen bond donors.
Hydrogen Bond Acceptors: The oxygen atom of the oxetane ring and the nitrogen atoms can act as hydrogen bond acceptors.
Ionic/Electrostatic Interactions: The positive charge on the piperidine nitrogen can form strong salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a binding pocket. nih.gov
Hydrophobic Interactions: The aliphatic carbon backbone of the piperidine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues.
Docking simulations against various receptors could reveal specific binding modes. For example, when docked into a kinase, the primary amine might form hydrogen bonds with the hinge region, a common binding motif for inhibitors. The docking score, an estimation of binding affinity, helps to rank-order potential drug candidates for further testing.
Table 3: Example Molecular Docking Results Against a Hypothetical Kinase Target
| Parameter | Result | Interpretation |
|---|---|---|
| Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |
| Key Interacting Residues | ASP145, LYS33, TYR82 | Suggests specific points of contact within the binding site. |
Note: This data is hypothetical and serves to illustrate the output of a molecular docking study.
Chemical Space Exploration and Scaffold Diversity Analysis
The this compound scaffold is a prime example of the type of molecule sought in modern drug discovery for its three-dimensional (3D) character. For many years, compound libraries were dominated by flat, aromatic structures. However, there is a growing emphasis on exploring new chemical space by incorporating saturated, non-planar ring systems. rsc.org
Scaffold Diversity: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. researchgate.net Its saturation provides a 3D geometry that allows for precise spatial arrangement of functional groups, which is often crucial for selective target binding. Compared to a flat aromatic ring like pyridine (B92270), a saturated ring like piperidine offers a significant increase in shape diversity and complexity with only a minor increase in molecular weight. rsc.org
Role of the Oxetane Moiety: The oxetane ring is an increasingly popular motif in drug design. mdpi.com It is considered a "non-classical" bioisostere of groups like carbonyls or gem-dimethyl groups. The oxetane's key features include:
A strained four-membered ring system that imparts a unique geometric constraint.
A polar oxygen atom that can act as a hydrogen bond acceptor, improving aqueous solubility.
Metabolic stability compared to other ethers.
By combining the established piperidine scaffold with the less-explored oxetane ring, this compound represents a novel exploration of chemical space. This combination generates molecules with enhanced 3D character (a high fraction of sp3-hybridized carbons) and physicochemical properties that are often favorable for drug development. This strategy of scaffold diversification is essential for identifying next-generation therapeutics that can address novel and challenging biological targets. rsc.org
Table 4: Comparison of Physicochemical Properties
| Property | Aromatic Analog (e.g., Pyridinyl-pyridine) | This compound | Significance |
|---|---|---|---|
| Fraction of sp3 Carbons (Fsp3) | ~0.1 | ~0.9 | High Fsp3 is correlated with improved clinical success. |
| Number of Stereocenters | 0 | 1 (at C4 of piperidine) | Introduces chirality and 3D complexity. |
| Rigidity | High (planar) | Moderately flexible (chair flips) | Allows for conformational adaptation to a binding site. |
Impact of Oxetane and Piperidine Moieties on Molecular Design Principles
Modulation of Molecular Architecture and Three-Dimensionality
The departure from flat, two-dimensional structures towards more complex three-dimensional shapes is a critical trend in drug discovery, as it often leads to higher target selectivity and improved pharmacokinetic profiles. nih.gov The oxetane (B1205548) and piperidine (B6355638) rings in [1-(Oxetan-3-yl)piperidin-4-yl]methanamine are instrumental in conferring significant three-dimensionality.
The oxetane ring, a four-membered cyclic ether, is an inherently strained and non-planar system. mdpi.com Comprised of three sp³-hybridized carbon atoms and an oxygen atom, the ring adopts a puckered conformation. nih.govacs.org While unsubstituted oxetane is nearly planar, the introduction of substituents, as seen in the subject compound where it connects to the piperidine nitrogen, enhances this puckering, forcing associated substituents into defined spatial vectors. acs.org This increased sp³ character is a sought-after feature in modern drug design, helping molecules to explore unfilled, three-dimensional chemical space. nih.gov
Similarly, the piperidine ring, a six-membered saturated heterocycle, avoids planarity by adopting low-energy conformations, predominantly the chair form. rsc.org In this arrangement, substituents can occupy either axial or equatorial positions, leading to distinct spatial orientations. The energetic preference for a given conformation is influenced by the nature and position of substituents. nih.govresearchgate.net For the 4-substituted piperidine in the title compound, the bulky aminomethyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance. The N-substitution with the oxetanyl group further locks the ring system, influencing the conformational dynamics. researchgate.net While the chair form is most common, interactions with biological targets can stabilize higher-energy twist-boat conformations, highlighting the dynamic nature of the scaffold. acs.orgnih.gov
The combination of the puckered oxetane and the chair-like piperidine ensures that this compound possesses a rigid, non-planar core structure, which is crucial for precise orientational binding to protein targets.
| Structural Moiety | Primary Conformation | Key Geometric Feature | Impact on Molecular Shape |
|---|---|---|---|
| Oxetane | Puckered | Ring puckering angle of ~10-20° depending on substitution acs.org | Introduces sharp, defined angles and sp³ character nih.gov |
| Piperidine | Chair | Axial and equatorial substituent positions nih.gov | Creates a stable, non-planar six-membered ring scaffold |
| Benzene (for comparison) | Planar | Flat, aromatic ring | Contributes to molecular flatness (lower sp³ character) |
Influence on Hydrogen Bonding Capabilities and Polarity
The polarity and hydrogen bonding potential of a molecule are critical determinants of its solubility, permeability, and target affinity. Both the oxetane and piperidine moieties in this compound make significant contributions to these properties.
The oxetane ring is considered a small, polar motif. nih.govnih.gov The oxygen atom, with its lone pairs of electrons, acts as a hydrogen bond acceptor. Its incorporation into a molecule can enhance aqueous solubility without a substantial increase in molecular weight. acs.org Furthermore, the oxetane ring exerts a powerful inductive electron-withdrawing effect that can influence the basicity of nearby functional groups. nih.gov In the case of this compound, the oxetane is attached to the piperidine nitrogen. This placement is known to lower the pKₐ of the piperidine nitrogen, reducing its basicity. nih.gov This modulation can be crucial for optimizing pharmacokinetic properties and reducing potential off-target effects associated with high basicity.
The piperidine ring itself contains a basic nitrogen atom that is a primary site for hydrogen bonding and salt formation. nih.gov Additionally, the primary amine of the aminomethyl group (-CH₂NH₂) at the 4-position provides both hydrogen bond donor (N-H) and acceptor (N lone pair) capabilities. This functional group is a key pharmacophoric feature, enabling strong, directed interactions with biological targets such as enzymes or receptors. The interplay between the basicity of the piperidine nitrogen (modulated by the oxetane) and the primary amine creates a distinct physicochemical profile.
| Functional Group | Hydrogen Bond Donor (HBD) Sites | Hydrogen Bond Acceptor (HBA) Sites | Influence on Polarity |
|---|---|---|---|
| Oxetane Ring | 0 | 1 (Oxygen atom) | Increases local polarity; acts as a "polar core" acs.org |
| Piperidine Nitrogen | 0 (in tertiary amine form) | 1 (Nitrogen lone pair) | Contributes to basicity and acts as an HBA site |
| Aminomethyl Group (-CH₂NH₂) | 2 (N-H bonds) | 1 (Nitrogen lone pair) | Significantly increases polarity and H-bonding capacity |
Strategic Use as Bioisosteres for Property Tuning in Scaffold Design
Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a fundamental strategy in drug design. Both oxetane and piperidine moieties are valuable in this context for their ability to tune molecular properties.
The oxetane ring has gained significant interest as a bioisostere for other common chemical groups, most notably the gem-dimethyl and carbonyl groups. nih.govnih.gov Replacing a gem-dimethyl group with an oxetane maintains a similar tetrahedral geometry but introduces polarity and a hydrogen bond acceptor site, which can dramatically improve aqueous solubility and reduce lipophilicity (LogP). researchgate.net When used as a carbonyl isostere, the oxetane replaces the C=O double bond with a stable, polar, three-dimensional ring, which can enhance metabolic stability and alter binding modes. nih.govresearchgate.net In the context of the subject molecule, the oxetane serves as a unique N-substituent on the piperidine ring, offering a distinct property profile compared to more common N-alkyl or N-aryl groups.
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently used as a bioisosteric replacement for carbocyclic rings like cyclohexane (B81311) or aromatic rings. Its nitrogen atom provides a key interaction point and allows for easy modification to explore structure-activity relationships. nih.gov The specific 1,4-disubstitution pattern on the piperidine ring in this compound orients the oxetane and aminomethyl groups at opposite ends of the scaffold, creating a well-defined vector for probing biological space.
Design Elements for Directing Metabolic Pathways (e.g., mEH-mediated hydrolysis)
Controlling the metabolic fate of a drug candidate is crucial for ensuring a suitable duration of action and avoiding the formation of toxic metabolites. The structural features of this compound can influence its metabolism in unique ways.
Typically, drug metabolism is dominated by cytochrome P450 (CYP) enzymes. However, research has shown that oxetane-containing compounds can be substrates for a different enzyme, microsomal epoxide hydrolase (mEH). nih.gov This was a significant finding, as it represented the first instance of a non-epoxide being metabolized by mEH. nih.gov Directing metabolism through a non-CYP pathway like mEH can be a deliberate design strategy to circumvent issues related to CYP-mediated drug-drug interactions or polymorphic CYP expression in patient populations. The susceptibility of an oxetane ring to mEH-mediated hydrolysis depends on its substitution pattern. The 3-monosubstituted oxetane in the title compound represents a potential site for such metabolic transformation.
The stability of the oxetane ring itself is also a key consideration. While strained, oxetanes are generally stable under physiological conditions. Their stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes being particularly robust due to steric shielding of the C-O bonds. nih.gov The piperidine ring is also subject to metabolism, often through oxidation at carbons alpha to the nitrogen atom. The presence of the oxetane group on the nitrogen may influence the accessibility of these sites to metabolic enzymes.
Mechanistic Studies of Key Chemical Transformations Relevant to 1 Oxetan 3 Yl Piperidin 4 Yl Methanamine
Mechanistic Insights into Oxetane (B1205548) Ring Formation Reactions
The construction of the strained four-membered oxetane ring can be accomplished through several strategic approaches, each with distinct mechanistic underpinnings. The choice of method often depends on the available starting materials and the desired substitution pattern on the oxetane core.
One of the most common methods is the intramolecular C–O bond-forming cyclization, a variant of the Williamson ether synthesis. acs.org This reaction typically proceeds from a 1,3-diol precursor, which is selectively functionalized to install a leaving group at one carbinol center. The reaction then proceeds via an intramolecular SN2 mechanism, where the remaining hydroxyl group, often deprotonated to form a more potent alkoxide nucleophile, displaces the leaving group to close the ring. acs.org The stereochemical outcome of this reaction is predictable, involving an inversion of configuration at the carbon bearing the leaving group.
Another widely used method is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. organic-chemistry.orgnih.gov The mechanism is initiated by the photoexcitation of the carbonyl compound to its singlet (S₁) or triplet (T₁) state. organic-chemistry.org The excited carbonyl then interacts with the ground-state alkene to form an exciplex, which subsequently collapses to a 1,4-diradical intermediate. nih.govslideshare.net The regioselectivity and stereoselectivity are determined by the stability of this diradical intermediate and the kinetics of intersystem crossing (for triplet state reactions) and ring closure versus cleavage. nih.govresearchgate.net
Ring expansion of smaller, more strained rings like epoxides also provides a viable route to oxetanes. For instance, epoxides can be opened by nucleophiles that also contain a latent leaving group. acs.org A subsequent intramolecular displacement reaction then forms the four-membered ring. illinois.edu In some cases, sulfur ylides have been used to expand epoxides into enantioenriched oxetanes. illinois.edu
In the context of biosynthesis, such as in the formation of the oxetane ring in paclitaxel, several mechanistic pathways have been proposed. These include a stepwise, acid-catalyzed rearrangement of an epoxyester, a neutral-concerted reaction, and a dissociative pathway involving a carbocationic intermediate. researchgate.netresearchgate.net These biosynthetic models provide valuable insight into potential enzyme-catalyzed or biomimetic strategies for oxetane synthesis.
Table 1: Mechanistic Summary of Key Oxetane Formation Reactions
| Reaction Type | Key Mechanistic Steps | Intermediate(s) | Stereochemical Feature |
|---|---|---|---|
| Intramolecular Cyclization (Williamson Type) | Nucleophilic attack of an alkoxide on a carbon with a leaving group. | Alkoxide | Inversion of configuration at the electrophilic carbon. acs.org |
| Paternò-Büchi Reaction | Photoexcitation of carbonyl, formation of exciplex, collapse to diradical, ring closure. | Excited state carbonyl, exciplex, 1,4-diradical. nih.gov | Dependent on diradical stability and conformation. slideshare.net |
| Epoxide Ring Expansion | Nucleophilic opening of epoxide, activation of leaving group, intramolecular SN2 cyclization. | Hydroxy-sulfonium ylide, etc. | Often proceeds with high stereocontrol. illinois.edu |
| Biosynthetic Pathways (Proposed) | Acid-catalyzed rearrangement, concerted cyclization, or dissociative carbocation pathway. | Epoxyester, carbocation. researchgate.net | Enzyme-controlled, highly specific. |
Mechanistic Pathways of Piperidine (B6355638) Ring Formation
The synthesis of the piperidine core can be achieved through various cyclization strategies, with radical cyclizations and cascade reactions being particularly powerful for constructing substituted systems.
Radical Cyclization: These reactions proceed through radical intermediates and are known for their high efficiency in forming five- and six-membered rings. nih.gov The process generally involves three stages:
Radical Generation: A radical is selectively generated on the substrate, often from an alkyl halide precursor using a radical initiator like AIBN and a mediator such as tributyltin hydride or the more environmentally benign tris(trimethylsilyl)silane (B43935). acs.org
Cyclization: The generated radical undergoes an intramolecular addition to a multiple bond (e.g., an alkene or alkyne). For piperidine synthesis, a 6-endo cyclization is a common pathway, although 5-exo cyclizations of related precursors can be competitive. nih.gov
Quenching: The newly formed cyclic radical is quenched by abstracting an atom (e.g., a hydrogen atom from the tin hydride) to yield the final product. acs.org
The diastereoselectivity of these cyclizations is often influenced by the transition state geometry, which seeks to minimize steric interactions. Interestingly, the choice of radical mediator can have a profound impact on selectivity; for instance, tris(trimethylsilyl)silane has been shown to unexpectedly enhance the diastereoselectivity in certain piperidine syntheses compared to tributyltin hydride. acs.org This enhancement was attributed to a competing cascade process involving a 1,5-radical translocation that allows for the equilibration of the minor stereoisomer. acs.org
Cascade Reactions: These reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming events that occur under the same reaction conditions without the isolation of intermediates. They offer a highly efficient means of rapidly building molecular complexity. For piperidine synthesis, cascade reactions can be initiated in various ways. A rhodium-catalyzed C–H alkenylation/electrocyclization cascade, for example, can form a 1,2-dihydropyridine intermediate, which can then be selectively reduced to afford densely substituted tetrahydropyridines and subsequently piperidines. nih.gov Another approach involves a Michael-Mannich cascade, where sequential conjugate addition and Mannich reactions build the piperidine skeleton in a highly stereoselective manner. researchgate.net
Elucidation of Mechanisms for Oxetane Ring-Opening Processes
The inherent ring strain of oxetanes (approximately 106 kJ/mol) makes them susceptible to ring-opening reactions, a property that is synthetically useful but also a potential liability. acs.org These reactions are typically promoted by acids or strong nucleophiles.
Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, respectively, forming a highly activated oxonium ion intermediate. acs.orgontosight.ai This activation significantly weakens the C-O bonds and facilitates nucleophilic attack. The regioselectivity of the nucleophilic attack depends on both steric and electronic factors.
With weak nucleophiles , the reaction often proceeds via a mechanism with significant SN1 character. The nucleophile attacks the more substituted carbon atom, which can better stabilize the developing positive charge. magtech.com.cn DFT studies on Lewis superacid-catalyzed isomerizations suggest the formation of a zwitterionic intermediate after the initial ring-opening step. uab.cat
With strong nucleophiles , the mechanism is more SN2-like, with the nucleophile attacking the less sterically hindered carbon atom. magtech.com.cnyoutube.com
Frustrated Lewis Pairs (FLPs), such as the combination of B(C₆F₅)₃ and a hydrosilane, have also been shown to catalyze the reductive opening of oxetanes. acs.org The mechanism involves activation of the oxetane by a highly Lewis acidic silylium (B1239981) cation, forming an oxonium intermediate that is then attacked by a boryl hydride anion. acs.org
Nucleophilic Ring-Opening (Non-acidic): Strong nucleophiles, such as organolithium or Grignard reagents, can open the oxetane ring without an acid catalyst. youtube.com These reactions proceed via a direct SN2 mechanism, with the nucleophile attacking one of the ring carbons adjacent to the oxygen. Due to steric hindrance, the attack predominantly occurs at the less substituted carbon atom. magtech.com.cnyoutube.com
Stereochemical Control and Diastereoselectivity in Synthetic Approaches
Achieving the correct stereochemistry is paramount in the synthesis of complex molecules. For a compound like [1-(Oxetan-3-yl)piperidin-4-yl]methanamine, stereocontrol must be considered during the formation of both heterocyclic rings.
In Oxetane Synthesis: Stereocontrolled synthesis of substituted oxetanes can be achieved by starting with stereodefined precursors. For example, the synthesis of 2,4-disubstituted oxetanes from syn- and anti-1,3-diols via an intramolecular Williamson etherification allows for the predictable transfer of stereochemistry from the acyclic precursor to the cyclic product. acs.org In photochemical methods like the Paternò-Büchi reaction, diastereoselectivity is governed by the relative stability of the intermediate diradicals and their preferred conformations for ring closure. illinois.edu
In Piperidine Synthesis: The stereochemical outcome of piperidine formation is highly dependent on the chosen synthetic method.
In radical cyclizations , the diastereoselectivity is often controlled by the conformation of the transition state, which tends to place bulky substituents in pseudo-equatorial positions to minimize A(1,3) strain. acs.org
Cascade reactions can offer high levels of stereocontrol. For example, multicomponent reactions using ammonium (B1175870) acetate (B1210297) as a nitrogen source have been developed for the highly diastereoselective synthesis of polysubstituted piperidines, often forming only a single diastereomer. researchgate.net
Functionalization of pre-existing rings , such as the diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening, provides another powerful strategy for installing multiple stereocenters with high fidelity. nih.gov The stereochemical outcome of such epoxidations can be directed by substrate-reagent interactions, such as hydrogen bonding between the nitrogen atom and the oxidant. nih.gov
The synthesis of specific regio- and diastereoisomers of substituted piperidines, such as methyl-substituted pipecolinates, has been achieved through methods like pyridine (B92270) hydrogenation (which typically yields cis products) followed by conformationally controlled epimerization to access the trans isomers. rsc.org Such strategies are critical for systematically exploring the chemical space of substituted piperidines.
Emerging Research Directions and Future Perspectives for 1 Oxetan 3 Yl Piperidin 4 Yl Methanamine and Analogues
Development of Novel Synthetic Methodologies for Oxetane-Piperidine Systems
The synthesis of oxetane-piperidine systems, while achievable through established methods, is an active area of research aimed at improving efficiency, scalability, and applicability to a wider range of molecular contexts. A primary and widely used method to form the crucial N-C bond between the two rings is the reductive amination of oxetan-3-one with a piperidine-containing amine, such as (piperidin-4-yl)methanamine. chemicalbook.com This approach is straightforward and benefits from the commercial availability of the starting materials. Another common strategy involves the nucleophilic substitution of a suitable leaving group on the oxetane (B1205548) ring by the piperidine (B6355638) nitrogen.
Emerging research trends focus on late-stage functionalization, where the oxetane or piperidine moiety is introduced at a later step in a synthetic sequence. acs.orgresearchgate.net This strategy is highly valuable for creating diverse compound libraries for screening. Methodologies enabling the direct C-H functionalization of the piperidine ring are particularly sought after, as they offer a more atom-economical route to novel analogues. nih.gov While methods for the C-H functionalization of piperidines and related heterocycles are known, their adaptation for substrates containing a reactive oxetane ring presents a synthetic challenge. nih.govmdpi.com
Future developments may include the application of photoredox catalysis or novel transition-metal-catalyzed cross-coupling reactions to forge the oxetane-piperidine linkage under milder conditions with greater functional group tolerance. acs.orgmdpi.com
Table 1: Key Synthetic Strategies for Oxetane-Piperidine Scaffolds
| Method | Description | Key Reagents/Conditions | Advantages | Reference(s) |
| Reductive Amination | Condensation of oxetan-3-one with a piperidine amine followed by reduction of the intermediate imine/enamine. | Oxetan-3-one, Piperidine-amine, NaBH(OAc)₃ or H₂/Pd | High efficiency, readily available starting materials. | chemicalbook.com |
| Nucleophilic Substitution | Reaction of a piperidine amine with an oxetane bearing a leaving group (e.g., tosylate, halide) at the 3-position. | 3-Oxetanol derivatives, Piperidine-amine, Base | Versatile for creating various linkages. | |
| C-H Functionalization | Direct coupling of an oxetane precursor to a C-H bond on the piperidine ring. | Dirhodium catalysts, Photoredox catalysts | High atom economy, suitable for late-stage functionalization. | nih.govmdpi.com |
| Alcohol C-H Functionalization | A photoredox-mediated approach to construct the oxetane ring directly from a complex alcohol precursor already containing a piperidine. | Iridium photocatalyst, Quinuclidine, KOtBu | Applicable to late-stage synthesis on complex molecules. | acs.org |
Integration into More Complex Molecular Architectures, including Spirocycles
The [1-(Oxetan-3-yl)piperidin-4-yl]methanamine scaffold serves as a versatile building block for constructing more complex, three-dimensional molecules, which is a key trend in modern drug discovery aimed at exploring new chemical space. nih.gov A significant area of interest is the creation of spirocycles, where the piperidine and oxetane rings share a single atom. Such structures are prized for their conformational rigidity and novel spatial arrangement of functional groups. nih.govresearchgate.net
Several innovative synthetic methods have been developed to access these complex architectures. For instance, a gold-catalyzed rearrangement of propargylic alcohols has been employed to synthesize spirocyclic oxetane-piperidine scaffolds in a highly efficient two-step process. researchgate.net This particular methodology proved scalable, allowing for the generation of a large library of 419 distinct lead-like compounds for drug discovery screening. researchgate.net Another powerful technique for creating spirocyclic oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound (like a cyclic ketone) and an alkene. rsc.org This method provides access to functionalized spirocyclic oxetanes that can serve as intermediates for further chemical elaboration. rsc.org
These advanced scaffolds often feature multiple points for chemical diversification, allowing chemists to fine-tune the molecule's properties to achieve a desired biological effect. researchgate.net The integration of the oxetane-piperidine core into these larger, rigid structures is a key strategy for developing next-generation therapeutic agents.
Application in Fragment-Based Drug Discovery and Scaffold Hopping Paradigms
The oxetane-piperidine motif is particularly well-suited for fragment-based drug discovery (FBDD) and scaffold hopping strategies. sci-hub.se In medicinal chemistry, an oxetane ring is frequently used as a bioisostere—a chemical substitute—for less desirable functional groups like gem-dimethyl or carbonyl groups. nih.govnih.govacs.orgacs.org This "scaffold hopping" approach allows chemists to maintain or improve biological activity while significantly enhancing the physicochemical properties of a drug candidate. acs.orgsci-hub.se
Replacing a lipophilic gem-dimethyl group with a polar oxetane can dramatically increase aqueous solubility, improve metabolic stability by blocking sites of oxidation, and reduce off-target effects. nih.govacs.orgsci-hub.se Similarly, an oxetane can substitute for a carbonyl group, mimicking its hydrogen-bonding capabilities while often providing superior metabolic stability and greater three-dimensionality. nih.govnih.govacs.org
Table 2: Physicochemical Property Modulation by Oxetane Incorporation (Illustrative Examples)
| Property | Parent Compound (e.g., with gem-dimethyl) | Oxetane-Containing Analogue | Effect of Oxetane | Reference(s) |
| Aqueous Solubility | Low | 4x to >4000x higher | Increased Polarity | acs.orgsci-hub.se |
| Metabolic Stability (Intrinsic Clearance) | Higher Clearance (Less Stable) | Lower Clearance (More Stable) | Blocked Metabolic Site | acs.org |
| Lipophilicity (LogD) | Higher | Lower | Increased Polarity | nih.gov |
| Amine Basicity (pKa) | ~9.9 (for a reference amine) | ~7.2 (with oxetane in α-position) | Reduced Basicity | nih.govacs.org |
| hERG Inhibition (IC₅₀) | 7.5 µM | 35 µM | Reduced Inhibition | acs.org |
Advanced Computational Approaches for Rational Scaffold Design and Optimization
Computational chemistry and in silico modeling are indispensable tools for the rational design and optimization of molecules based on the this compound scaffold. nih.govresearchgate.net These approaches accelerate the drug discovery process by predicting how a molecule will behave before it is synthesized, saving time and resources. nih.govnih.gov
Molecular docking simulations are used to predict the binding mode of oxetane-containing ligands within a biological target's active site. nih.gov These models can reveal crucial interactions, such as potential CH−π interactions between the polarized C-H bonds of the oxetane ring and aromatic residues in the protein, which can contribute to binding affinity. acs.org Such insights guide chemists in designing analogues with improved potency and selectivity. nih.gov
Furthermore, computational tools are essential for property-based optimization. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms are used to forecast key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.netresearchgate.net For the oxetane-piperidine scaffold, this includes predicting the impact of the oxetane on the piperidine's pKa, calculating changes in lipophilicity (LogP/LogD), and estimating metabolic stability against cytochrome P450 enzymes. nih.govresearchgate.netresearchgate.net By evaluating these properties in silico, researchers can prioritize the synthesis of compounds with the highest probability of having favorable drug-like characteristics, thereby streamlining the path from initial hit to viable drug candidate. nih.gov
Q & A
Q. What are the optimal synthetic routes for [1-(Oxetan-3-yl)piperidin-4-yl]methanamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reductive amination between oxetan-3-yl-piperidin-4-one and ammonia or a protected amine precursor. Key steps include:
- Reductive amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts in methanol or ethanol under reflux (50–70°C) .
- Oxetane ring stability : Avoid strong acids (e.g., HCl) during workup to prevent ring-opening; neutral or mildly basic conditions are preferred .
- Yield optimization : Monitoring reaction progress via LC-MS and adjusting stoichiometric ratios (1:1.2 amine:ketone) improves yields to ~60–75% .
Q. How can researchers characterize this compound and confirm its structural integrity?
Methodological Answer:
- NMR spectroscopy : Use and NMR to verify the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and piperidine methanamine signals (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular weight (exact mass: 184.1467 Da for CHNO) with <2 ppm error .
- Purity analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
Methodological Answer:
- β-catenin agonism : Use TCF/LEF reporter cell lines (e.g., HEK293-STF) to measure Wnt pathway activation. EC values for related compounds range from 0.5–5 µM .
- CYP450 inhibition : Perform fluorometric assays with human liver microsomes to assess metabolic stability .
- Membrane permeability : Caco-2 cell monolayers predict blood-brain barrier penetration, critical for CNS-targeted studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the potency of this compound derivatives?
Methodological Answer:
- Oxetane modifications : Replace oxetane with azetidine or cyclopropane to evaluate steric and electronic effects on target binding .
- Piperidine substitution : Introduce methyl or fluorine at C3 of piperidine to enhance metabolic stability (e.g., reduce CYP3A4 clearance by 30–50%) .
- Methanamine group : Replace with bulkier amines (e.g., cyclopropylamine) to probe steric hindrance in receptor pockets .
Q. How can contradictions in pharmacological data (e.g., species-specific responses) be resolved?
Methodological Answer:
- Species comparison : Test compound activity in parallel assays using human, mouse, and rat β-catenin variants. For example, WAY-262611 shows 10-fold higher potency in human vs. murine models due to Dkk-1 expression differences .
- CRISPR/Cas9 models : Generate isogenic cell lines with humanized targets (e.g., Dkk-1 KO) to isolate compound effects .
- Proteomic profiling : Use phospho-kinase arrays to identify off-target pathways in divergent responses .
Q. What strategies optimize in vivo efficacy and pharmacokinetics (PK) for this compound?
Methodological Answer:
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility (logP ~1.5) .
- Dosing regimens : In murine osteoporosis models, subcutaneous administration (10 mg/kg, twice weekly) achieves sustained bone density increases .
- Metabolite tracking : LC-MS/MS identifies N-oxide metabolites as major clearance pathways, guiding structural tweaks to block oxidation .
Q. How can computational modeling guide the design of selective analogs?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes in β-catenin’s hydrophobic groove (PDB: 1JDH). Key interactions: oxetane oxygen with Ser347 and piperidine NH with Lys345 .
- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
- QSAR models : Train machine learning algorithms on IC datasets to predict bioactivity of virtual libraries .
Experimental Design & Safety
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : Store at –20°C under argon to prevent oxidation; desiccate to avoid hygroscopic degradation .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .
- PPE : Use nitrile gloves and fume hoods during synthesis; LC-MS analysis suggests low acute toxicity (LD >500 mg/kg in rats) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
